molecular formula C15H18N4O4 B1599469 H-Gly-trp-gly-OH CAS No. 23067-32-5

H-Gly-trp-gly-OH

Cat. No. B1599469
CAS RN: 23067-32-5
M. Wt: 318.33 g/mol
InChI Key: JVTHMUDOKPQBOT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Trp-Gly-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a tripeptide, consisting of three amino acids, namely glycine, tryptophan, and glycine.

Scientific Research Applications

Circular Dichroism Studies

The circular dichroic properties of H-Gly-Trp-Gly-OH and related peptides have been investigated in water and trifluoroethanol solutions. These studies help understand the conformational behaviors of these peptides and their chiroptical properties, which are crucial for developing applications in biomolecular research (Rizzo et al., 1977).

Conformation-dependent Hydrogen Abstraction

A comparative theoretical study on the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues, essential for understanding the unfolding of amino acids, has implications for peptides like H-Gly-Trp-Gly-OH. This research is significant in the context of peptide misfolding diseases such as Alzheimer's (Owen et al., 2012).

Fluorescence Properties

The fluorescence properties of H-Gly-Trp-Gly-OH and similar peptides are crucial for applications in biochemical and medical research, particularly in protein analysis and diagnostics (Wiget & Luisi, 1978).

pH-Dependent Conformational Changes

Research on pH-dependent conformational changes in peptides like H-Gly-Trp-Gly-OH provides insights into the dynamic nature of peptide structures, essential for understanding protein folding and stability (Rizzo & Luisi, 1977).

Random Coil Chemical Shifts

Studies on the chemical shifts of peptides, including H-Gly-Trp-Gly-OH, reveal important data about their structural characteristics. This information is valuable in NMR spectroscopy for researching protein and peptide structures (Merutka et al., 1995).

Fragmentation by Low-energy Electrons

Investigating the decomposition of tryptophan (a component of H-Gly-Trp-Gly-OH) by low-energy electrons has implications for understanding molecular processes during radiation interaction with living systems, relevant in radiation biology and medicine (Abdoul-Carime et al., 2005).

Ultraviolet Absorption and Circular Dichroism

Research on the ultraviolet absorption and circular dichroism properties of co-oligopeptides of tryptophan and glycine (like H-Gly-Trp-Gly-OH) provides insights into their electronic and structural properties, useful in photobiology and materials science (Luisi et al., 1975).

Spectroscopic Analysis of Hydrogensquarates

Structural and spectroscopic analysis of glycine-containing tripeptides, including H-Gly-Trp-Gly-OH, helps understand the chemical and physical properties of these compounds, which is valuable in the development of pharmaceuticals and biomaterials (Koleva et al., 2006).

Aza-Glycine Induced Hyperstability

A study on the substitution of glycine (a part of H-Gly-Trp-Gly-OH) with aza-glycine and its effect on collagen hyperstability has implications in the field of biomaterials and tissue engineering (Zhang et al., 2015).

properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIQROSWQERAS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-trp-gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-trp-gly-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-trp-gly-OH
Reactant of Route 3
Reactant of Route 3
H-Gly-trp-gly-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-trp-gly-OH
Reactant of Route 5
Reactant of Route 5
H-Gly-trp-gly-OH
Reactant of Route 6
Reactant of Route 6
H-Gly-trp-gly-OH

Citations

For This Compound
29
Citations
P Skrabal, V Rizzo, A Baici… - … Original Research on …, 1979 - Wiley Online Library
… H-Gly-Gly-Gly-OH with H-Gly-Trp-Gly-OH. Furthermore, in the latter compound both the N- and C-… of these protons is very close to that of H-Gly-Trp-Gly-OH, but the anisochrony of the N-…
Number of citations: 25 onlinelibrary.wiley.com
R Guarnaccia, GP Lorenzi, V Rizzo… - … : Original Research on …, 1975 - Wiley Online Library
… For an analogous purpose H-Trp-Gly-OH, H-Gly-Trp-OH, and H-Gly-Trp-Gly-OH have also been synthesized. The ultraviolet absorption and circular dichroism properties of these …
Number of citations: 19 onlinelibrary.wiley.com
P Wiget, PL Luisi - Biopolymers: Original Research on …, 1978 - Wiley Online Library
… The comparison of H-Phe-Trp-Gly-OH and H-Gly-Trp-Gly-OH illustrates the larger quenching effect brought about by a glycyl residue with respect to a phenylalanine residue. Generally, …
Number of citations: 41 onlinelibrary.wiley.com
A Baici, V Rizzo, P Skrabal, PL Luisi - Journal of the American …, 1979 - ACS Publications
… Thus, in the tripeptide H-Gly-Trp-Gly-OH, the anisochronism of the C-terminal Gly-C„ … freedom of the N-terminal glycyl residue in H-Gly-Trp-Gly-OH, which would be in keeping with the …
Number of citations: 3 pubs.acs.org
PL Luisi, V Rizzo, GP Lorenzi, B Straub… - Biopolymers …, 1975 - Wiley Online Library
… H-GlyTrp-Gly-OH. In the L-band region, ellipticities are again small; however, there is a well-defined band for H-Gly-Trp-Gly-OH. … quite similar to the spectrum of H-Gly-Trp-Gly-OH in F,Et. …
Number of citations: 25 onlinelibrary.wiley.com
E Kohler, P Photobiol - J. Am. Chem. SOC, 1974 - academia.edu
… Thus, in the tripeptide H-Gly-Trp-Gly-OH, the anisochronism of the C-terminal Gly-C,, … freedom of the N-terminal glycyl residue in H-Gly-Trp-Gly-OH, which would be in keeping with the …
Number of citations: 0 www.academia.edu
V Rizzo, PL Luisi - Biopolymers: Original Research on …, 1977 - Wiley Online Library
… water and at low temperature, as well as the CD analysis of reference compounds having only one tryptophyl residue (H-Trp-OH, H-Trp-Gly-OH, H-Gly-Trp-OH, and H-Gly-Trp-Gly-OH) …
Number of citations: 11 onlinelibrary.wiley.com
V Rizzo, PL Luisi, B Straub… - … : Original Research on …, 1977 - Wiley Online Library
… the far uv region, together with the spectra of these compounds, we show the spectrum computed from the sum of the experimental spectra of H-Gly-Phe-Gly-OH and H-Gly-Trp-Gly-OH. …
Number of citations: 15 onlinelibrary.wiley.com
H Jaeckle, PL Luisi - The Journal of Physical Chemistry, 1984 - ACS Publications
… “control” hexapeptide, the CD spectra of the tetrapeptide cannot be reconstituted as either the sum of the spectra of the two possible tripeptides H-GlyHis-Gly-OH and H-Gly-Trp-Gly-OH …
Number of citations: 6 pubs.acs.org
T FUKUDA, M WAKIMASU, S KOBAYASHI… - Chemical and …, 1982 - jstage.jst.go.jp
… was converted to acetate by passage through a column of Amberlite IRA-4.10 (acetate form), and purified by partition chromatography on Sephadex G-25, giving H—Gly~Trp~GlyOH (15…
Number of citations: 14 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.